N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide

Regioisomer Structural Confirmation Impurity Profiling

N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide (CAS 1706428-92-3, molecular formula C10H14N4O, molecular weight 206.24 g/mol) is a heterocyclic small molecule featuring a saturated 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core with an N-cyclopropylcarboxamide substituent at the 8-position. It is primarily supplied as a research chemical for pharmaceutical R&D and quality control applications, with commercially available purity specifications of ≥95% (AKSci) and NLT 98% (MolCore).

Molecular Formula C10H14N4O
Molecular Weight 206.24 g/mol
Cat. No. B13004041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide
Molecular FormulaC10H14N4O
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2C3=NC=CN3CCN2
InChIInChI=1S/C10H14N4O/c15-10(13-7-1-2-7)8-9-12-4-6-14(9)5-3-11-8/h4,6-8,11H,1-3,5H2,(H,13,15)
InChIKeyGDHAIKKACRTXHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide: Structural Identity and Research-Grade Specifications for Procurement


N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide (CAS 1706428-92-3, molecular formula C10H14N4O, molecular weight 206.24 g/mol) is a heterocyclic small molecule featuring a saturated 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core with an N-cyclopropylcarboxamide substituent at the 8-position . It is primarily supplied as a research chemical for pharmaceutical R&D and quality control applications, with commercially available purity specifications of ≥95% (AKSci) and NLT 98% (MolCore) . The compound belongs to a broader class of tetrahydroimidazo[1,2-a]pyrazine derivatives which have been investigated as Gαq protein ligands and P2X7 receptor modulators in academic and patent literature [1].

Why N-Alkyl or Regioisomeric Substitution Cannot Replace N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide in Targeted Research


Within the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold, both the regioisomeric position of the carboxamide (8- vs. 2-position) and the nature of the N-substituent critically determine physicochemical and pharmacological properties [1]. The 8-carboxamide regioisomer presents a distinct hydrogen-bonding vector and spatial orientation compared to the 2-carboxamide analog [1][2]. Furthermore, replacing the N-cyclopropyl group with a simple N-methyl, N-ethyl, or N-isopropyl substituent alters lipophilicity (cLogP), steric bulk, and metabolic stability profiles. The cyclopropyl ring introduces conformational constraint and unique electronic properties due to its sp2-like character, which cannot be replicated by open-chain alkyl amines [3]. These differences may translate into significant variations in target binding affinity, selectivity, and pharmacokinetic behavior, making generic substitution scientifically invalid without direct comparative data.

Quantitative Comparative Evidence for N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide Procurement Decisions


Regioisomeric Purity and Structural Identity: 8-Carboxamide vs. 2-Carboxamide Isomer Differentiation

The target compound, N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide (CAS 1706428-92-3), is a defined regioisomer with the carboxamide group at the 8-position. A key closely related analog, N-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide (CAS 1955514-57-4), bears the carboxamide at the 2-position [1]. The two compounds are structural isomers with distinct chemical and biological identities. While no direct comparative biological activity data is publicly available, this regioisomeric difference is fundamental to structure-activity relationships (SAR) within the imidazo[1,2-a]pyrazine class, as the 8-position is closer to the saturated tetrahydro ring junction, potentially influencing the scaffold's conformational preferences and target engagement [2].

Regioisomer Structural Confirmation Impurity Profiling Medicinal Chemistry

N-Cyclopropyl vs. N-Alkyl Substitution: Calculated Physicochemical Property Divergence

The N-cyclopropyl group confers distinct physicochemical properties compared to linear or branched alkyl amides. Based on in silico calculations (SwissADME), the N-cyclopropyl derivative (target) is predicted to exhibit a lower lipophilicity (XLogP3 ≈ 0.8) compared to the N-isopropyl analog (XLogP3 ≈ 1.2) while maintaining a higher topological polar surface area (TPSA) of 58.6 Ų [1]. Class-level medicinal chemistry literature establishes that cyclopropyl substitution often improves metabolic stability relative to methyl or ethyl groups by resisting CYP450-mediated oxidation due to the ring's unique electronic structure [2]. These predicted differences, while not yet validated with in vitro microsomal stability data for this specific scaffold, provide a rational basis for compound selection in lead optimization campaigns.

Lipophilicity Steric Parameters Metabolic Stability Medicinal Chemistry

Supplier Purity Level Differentiation: NLT 98% in an Unregulated Research Chemical Market

In the absence of pharmacopoeial monograph standards for this research chemical, supplier-reported purity serves as a primary quality differentiator. The N-cyclopropyl-8-carboxamide compound is available from MolCore with a specification of NLT 98% . A competitor supplier, AKSci, offers the identical compound at a minimum purity specification of 95% . For closely related analogs such as N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide, purity is often unspecified or listed as 95% . The 3-percentage-point purity difference (98% vs. 95%) corresponds to a meaningful reduction in total impurity burden, particularly important for sensitive biochemical assays where unknown impurities can produce confounding biological readouts.

Quality Control Purity Procurement Assay

Patent Landscape Coverage of 8-Carboxamide Tetrahydroimidazo[1,2-a]pyrazines: P2X7 and Cardiovascular Indications

The 8-carboxamide imidazo[1,2-a]pyrazine scaffold has been explicitly claimed in patent families targeting P2X7 receptor modulation (e.g., WO2010125101A1) [1] and cardiovascular disorders (US20160176880, claiming substituted imidazo[1,2-a]pyrazinecarboxamides where R2 can be cyclopropyl) [2]. In contrast, the 2-carboxamide regioisomer and N-alkyl derivatives are often claimed in separate chemical spaces, such as Gαq inhibitors (BIM-46174 analogs). The target compound's specific substitution pattern (N-cyclopropyl at 8-position) places it at the intersection of two high-interest pharmaceutical target classes, which could be advantageous for multi-target screening libraries. No quantitative biological data from these patents could be located for the exact compound, but the patent landscape provides strategic context for compound acquisition.

Intellectual Property P2X7 Receptor Cardiovascular Disease Patent Analysis

High-Strength Differential Evidence Gap: Critical Data Unavailable for This Compound

A systematic search of PubMed, BindingDB, ChEMBL, and Google Patents (as of April 2026) did not return any peer-reviewed study or public database entry containing quantitative in vitro IC50, Ki, EC50, or in vivo pharmacokinetic data for N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide. No head-to-head biological comparison with the N-methyl, N-ethyl, N-isopropyl, or 2-carboxamide regioisomeric analogs was identified. The compound appears in supplier catalogs and as a reference compound in chemical databases, but its pharmacological characterization remains unpublished or proprietary [1]. Consequently, claims of target potency, selectivity, or functional activity superiority over analogs cannot be substantiated with publicly available evidence at this time.

Data Gap IC50 Selectivity Pharmacokinetics Binding Affinity

High-Value Procurement Scenarios for N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide Based on Verified Evidence


P2X7 Receptor Antagonist Lead Optimization and SAR Expansion

Given the patent coverage of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamides as P2X7 modulators [1], this compound is a logical acquisition target for medicinal chemistry teams developing P2X7 antagonists for inflammatory or neuropathic pain indications. The N-cyclopropyl substitution offers a distinct steric and electronic perturbation relative to previously explored N-alkyl analogs, providing a novel vector for SAR exploration. The NLT 98% purity specification renders it suitable for direct use in calcium flux or FLIPR assays measuring P2X7 channel activity, without additional purification.

Focused Kinase Screening Library Design Using Imidazo[1,2-a]pyrazine Scaffolds

Imidazo[1,2-a]pyrazines are recognized kinase inhibitor scaffolds, with documented activity against CDK and MPS1 kinases [1]. Incorporating N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide into a focused kinase screening deck offers a specific 8-substitution vector that is chemically distinct from the more common 2- or 3-substituted imidazopyrazines. This diversification is critical when screening against kinase panels where subtle changes in substitution pattern can toggle selectivity between closely related kinase family members.

High-Purity Reference Standard for Analytical Method Development and Regioisomeric Discrimination

The target compound's NLT 98% purity specification by MolCore [1] positions it as a candidate for use as an external reference standard in HPLC or LC-MS analytical method development. This is particularly relevant for quality control laboratories needing to distinguish the 8-carboxamide regioisomer from its 2-carboxamide analog (CAS 1955514-57-4) , which shares an identical molecular weight and can only be resolved chromatographically. The compound's defined purity allows for accurate quantification in stability-indicating assays and impurity profiling.

Cardiovascular Disease Target Exploration Aligned with Patent-Disclosed Indications

Patent US20160176880 explicitly claims substituted imidazo[1,2-a]pyrazinecarboxamides for the treatment of cardiovascular disorders, with R2 allowed to be cyclopropyl [1]. Research groups investigating soluble guanylate cyclase (sGC) activation, PDE modulation, or other cardiovascular targets for which imidazopyrazine scaffolds have shown promise should consider acquiring this compound for initial profiling. Its structure aligns with the claimed chemical space, though pilot in vitro data is not yet publicly available and should be generated by the end-user.

Quote Request

Request a Quote for N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.